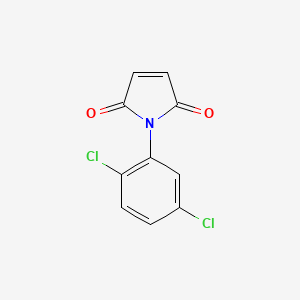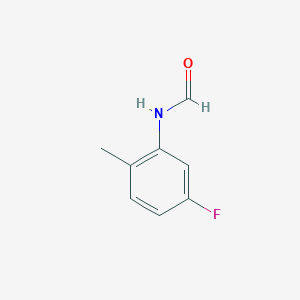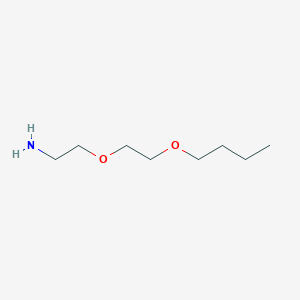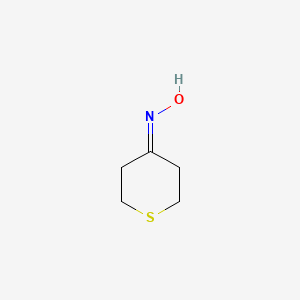
FOR-MET-LEU-PHE-PHE-OH
Vue d'ensemble
Description
FOR-MET-LEU-PHE-PHE-OH, also known as this compound, is a useful research compound. Its molecular formula is C30H40N4O6S and its molecular weight is 584.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Methionine - N-Formylmethionine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Binding on Human Spermatozoa
N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is known for its role in chemotaxis. Specific studies have found evidence for receptors for N-formyl chemotactic peptides, such as N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine, on human spermatozoa. These receptors likely play a role in the chemotactic response of spermatozoa, initiating their movement towards the egg during fertilization. The binding of these peptides to spermatozoa is characterized by rapid and reversible binding kinetics, indicating a high-affinity, low-capacity interaction, suggestive of a finely tuned biological signaling process (Gnessi et al., 1986).
Metabolism and Excretion in Rats
Another study explored the systemic metabolism and excretion pathways of N-Formyl-methionyl-leucyl-phenylalanine in rats. It was found that after intravenous infusion, the peptide was rapidly cleared from circulation, with a significant portion being excreted in bile. This indicates that N-Formyl-methionyl-leucyl-phenylalanine and similar peptides might undergo significant enterohepatic circulation, a process where substances are recycled between the gut and liver (Anderson et al., 1987).
Enzymatic Reduction of Oxidized Peptides
N-Formyl-methionyl-leucyl-phenylalanine can also be enzymatically reduced from its oxidized form, restoring its chemotactic activity. This suggests a potential mechanism for modulating its activity in biological systems, which could be relevant for understanding its role in immune responses and in developing therapeutic strategies (Fliss et al., 1982).
Mécanisme D'action
Target of Action
The primary target of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine (f-Met-leu-phe-phe) is the N-formyl peptide receptor (FPR) . This receptor is found on the surface of various immune cells, including polymorphonuclear leukocytes (PMNs) and macrophages .
Mode of Action
The compound acts as a chemotactic peptide , binding to its specific cell surface receptor, FPR . This binding triggers a cascade of biochemical events, leading to cellular activation . The interaction of f-Met-leu-phe-phe with FPR leads to the activation of these immune cells, directing the inflammatory response to sites of bacterial invasion .
Biochemical Pathways
The binding of f-Met-leu-phe-phe to FPR triggers different cascades of biochemical events . These include the activation of phospholipase C/phospholipase D-Ca2 -calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular functions such as cell proliferation, differentiation, and migration .
Result of Action
The activation of immune cells by f-Met-leu-phe-phe has several effects. It acts as a potent chemotactic factor for PMNs, attracting these cells to sites of bacterial invasion . It also promotes osteoblast differentiation and suppresses adipogenic commitment under differentiation conditions . Furthermore, it has been shown to have neuroprotective and anticonvulsant roles in a status epilepticus model .
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is involved in various biochemical reactions, primarily through its interaction with specific G protein-coupled receptors on leukocytes The binding of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine to FPRs leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, trigger the release of calcium ions from intracellular stores and activate protein kinase C, leading to various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species .
Cellular Effects
N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine has profound effects on various cell types, particularly immune cells. In neutrophils, it induces chemotaxis, degranulation, and the production of superoxide anions . These effects are crucial for the immune response, as they help to eliminate pathogens and facilitate tissue repair. Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine influences cell signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are involved in regulating gene expression and cellular metabolism, further highlighting the compound’s role in modulating immune responses .
Molecular Mechanism
The molecular mechanism of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine involves its binding to formyl peptide receptors on the surface of immune cells . This binding activates G proteins, which then stimulate various downstream signaling pathways. One of the key pathways activated by this compound is the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol . These molecules trigger the release of calcium ions from intracellular stores and activate protein kinase C, resulting in various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can modulate gene expression by activating transcription factors such as NF-κB .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can vary over time. The compound is relatively stable and can induce rapid cellular responses within minutes of exposure . Prolonged exposure to N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can lead to receptor desensitization and downregulation, reducing its effectiveness over time . Additionally, the compound’s stability and degradation can be influenced by various factors, including temperature and pH . Long-term studies have shown that N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can have sustained effects on cellular function, particularly in modulating immune responses .
Dosage Effects in Animal Models
The effects of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine in animal models are dose-dependent. At low doses, the compound can effectively induce chemotaxis and activate immune cells without causing significant adverse effects . At higher doses, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can lead to toxic effects, including excessive inflammation and tissue damage . Studies in animal models have shown that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine while minimizing its adverse effects .
Metabolic Pathways
N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is involved in several metabolic pathways, primarily through its interaction with formyl peptide receptors . Upon binding to these receptors, the compound activates various signaling pathways, including the phospholipase C pathway and the MAPK pathway . These pathways play a crucial role in regulating cellular metabolism and immune responses . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can influence metabolic flux and metabolite levels by modulating the activity of key enzymes and cofactors involved in these pathways .
Transport and Distribution
The transport and distribution of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins . The compound is rapidly taken up by immune cells, where it binds to formyl peptide receptors on the cell surface . Once inside the cell, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can be transported to various intracellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The compound’s localization and accumulation within these compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is primarily determined by its interaction with formyl peptide receptors . These receptors are found on the plasma membrane and within various intracellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The compound’s localization within these compartments can influence its activity and function, as well as its ability to modulate cellular responses . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can undergo post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENNOWAVBNNNE-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001076 | |
| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80180-63-8 | |
| Record name | N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions that both tumor cell lines (M2 and M3) lacked motion capability towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine. What does this finding suggest about the chemotactic behavior of these specific cancer cells?
A1: The observation that both M2 and M3 murine mammary adenocarcinoma cell lines did not exhibit chemotaxis towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine suggests that this specific chemoattractant peptide is not a primary driver of their migratory behavior. [] This finding implies that other factors, potentially those released by platelets as explored in the study, play a more significant role in guiding the movement of these particular cancer cells. It highlights the complexity of cancer cell chemotaxis and the involvement of diverse signaling molecules in this process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


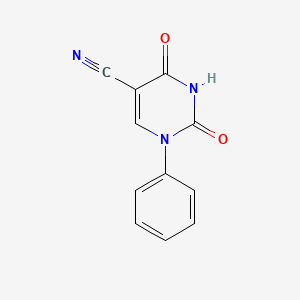
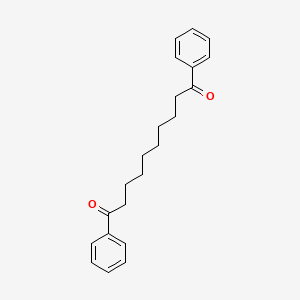
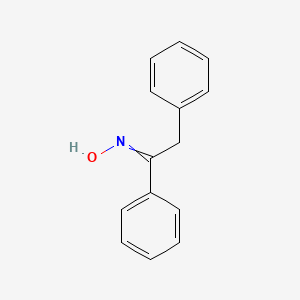

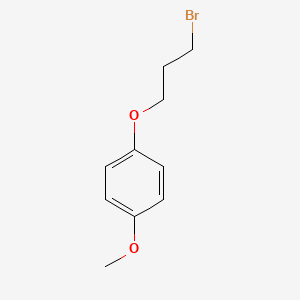
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)
